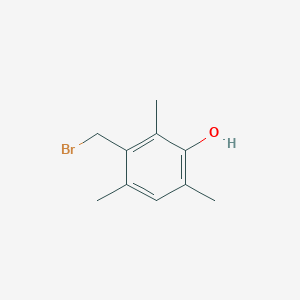
3-(Bromomethyl)-2,4,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,4,6-trimethylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of trimethylphenol, characterized by the presence of a bromomethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. One common method is the reaction of 2,4,6-trimethylphenol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of hydrobromic acid (HBr) in combination with a solvent like xylene can also be employed for efficient bromination .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form this compound oxide under specific conditions.
Reduction: Reduction of the bromomethyl group can yield 2,4,6-trimethylphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Phenolic oxides.
Reduction: Trimethylphenol.
科学的研究の応用
3-(Bromomethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-methylphenol: Similar structure but with a different substitution pattern.
2,4,6-Trimethylphenol: Lacks the bromomethyl group, leading to different reactivity.
3-(Chloromethyl)-2,4,6-trimethylphenol: Chlorine instead of bromine, affecting its chemical properties.
Uniqueness
The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
生物活性
3-(Bromomethyl)-2,4,6-trimethylphenol (CAS#: 212835-16-0) is a brominated phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.11 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that brominated phenols can possess antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
2. Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The presence of bromine in this compound may enhance its electron-donating ability, thus potentially increasing its antioxidant capacity.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been noted to interact with chloroperoxidase (CPO), where it serves as a competitive inhibitor against catechol and other substrates .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound displayed notable inhibitory zones in agar diffusion tests, suggesting potential as a disinfectant or preservative in pharmaceutical formulations.
Case Study 2: Antioxidant Potential
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that this compound exhibited significant antioxidant activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 45 | Free radical scavenging |
| Ascorbic Acid | 35 | Free radical scavenging |
| Gallic Acid | 50 | Free radical scavenging |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group in the phenolic structure allows for hydrogen donation to free radicals.
- Enzyme Interaction : Its ability to inhibit enzymes like CPO suggests a role in modulating biochemical pathways.
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes leading to cell lysis.
特性
CAS番号 |
212835-16-0 |
|---|---|
分子式 |
C10H13BrO |
分子量 |
229.11 g/mol |
IUPAC名 |
3-(bromomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |
InChIキー |
DPOJFSSUIJHUDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CBr)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















